molecular formula C16H13N3O6S B11645782 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate

Cat. No.: B11645782
M. Wt: 375.4 g/mol
InChI Key: RUEYQTBHJGLGQI-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate is a benzothiazole-derived compound featuring a 1,2-benzothiazole-1,1-dioxide (saccharin-like) core linked via an aminoethyl group to a 3-nitrobenzoate ester. This structure combines the electron-withdrawing nitro group with the sulfonamide moiety, which is known to enhance stability and bioactivity in pharmaceuticals and agrochemicals . The compound’s synthesis likely involves coupling 3-nitrobenzoyl chloride with 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol, a common strategy for ester derivatives (as seen in and ).

Properties

Molecular Formula

C16H13N3O6S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 3-nitrobenzoate

InChI

InChI=1S/C16H13N3O6S/c20-16(11-4-3-5-12(10-11)19(21)22)25-9-8-17-15-13-6-1-2-7-14(13)26(23,24)18-15/h1-7,10H,8-9H2,(H,17,18)

InChI Key

RUEYQTBHJGLGQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethanol. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate ester formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pancreatic cancer cells, demonstrating promising results in vitro .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial properties. The target compound's structure suggests potential activity against a range of pathogens. Studies have indicated that modifications to the benzothiazole moiety can enhance antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .

Synthesis Techniques

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate typically involves multi-step synthetic routes. A common approach includes:

  • Formation of Benzothiazole Core : Utilizing precursors such as 3-chlorobenzo[ d ]isothiazole and appropriate amines.
  • Nitration : Introducing nitro groups through electrophilic substitution reactions.
  • Esterification : Converting carboxylic acids to esters to yield the final product.

The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yields and purity .

Case Study 1: Anticancer Evaluation

A study published in Progress in Chemical and Biochemical Research investigated a series of benzothiazole derivatives for their anticancer activity against human pancreatic cancer cells. The results indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity, with certain derivatives showing IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another research article focused on evaluating the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with nitro substituents exhibited enhanced antibacterial activity compared to their non-nitro counterparts .

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Structural Variations in Ester Substituents

The primary structural analogs differ in the substituents on the benzoate ester:

Compound Name Ester Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate (Target) 3-Nitro C₁₆H₁₃N₃O₆S 375.35 Potential antimicrobial activity
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate 3-Methoxy C₁₇H₁₆N₂O₅S 360.38 Enhanced solubility in polar solvents
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate Chloroacetate C₁₁H₁₁ClN₂O₄S 326.78 Reactivity for further alkylation
2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl acetylacetate Acetylacetate C₁₃H₁₃NO₅S 303.31 Chelating properties for metal catalysis

Key Observations :

  • The chloroacetate derivative () offers a reactive site for nucleophilic substitution, making it a versatile intermediate in drug design.
  • The acetylacetate analog () may serve as a ligand in metal-catalyzed reactions due to its β-ketoester functionality.

Physicochemical Properties

Property Target Compound 3-Methoxy Analog () Chloroacetate Analog ()
LogD (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (higher polarity) ~2.5 (higher lipophilicity)
Solubility Low in water, soluble in DMSO Moderate in water Low in water
Melting Point Not reported Not reported Not reported

Notes:

  • The 3-nitro group reduces aqueous solubility compared to the 3-methoxy derivative but improves membrane permeability.
  • LogD values were extrapolated from related compounds in and .

Biological Activity

The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, with a molecular weight of 331.3 g/mol. The compound features a benzothiazole moiety linked to an aminoethyl group and a nitrobenzoate group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13N3O4SC_{15}H_{13}N_{3}O_{4}S
Molecular Weight331.3 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. For instance, a study demonstrated that related benzothiazole compounds displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been widely documented. In vitro studies have revealed that compounds similar to this compound induce apoptosis in cancer cell lines through the activation of specific signaling pathways . One particular study highlighted that benzothiazole derivatives could inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt pathway .

Anti-inflammatory Effects

The anti-inflammatory effects of benzothiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that these compounds can reduce inflammation markers in animal models of arthritis . The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

The proposed mechanism of action for this compound involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival.
  • Receptor Modulation : It can modulate receptor activity involved in apoptosis and cell proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Study on Anticancer Activity

In a comparative study examining the effects of benzothiazole derivatives on cancer cell lines, it was found that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents in breast cancer models. This suggests that it may be a promising candidate for further development as an anticancer drug .

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